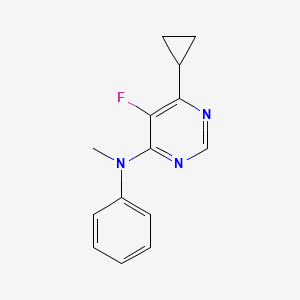
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine, also known as CP-673451, is a small molecule inhibitor that targets various kinases. This compound has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Mechanism of Action
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine targets various kinases, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). By inhibiting these kinases, 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine blocks the signaling pathways that are involved in cancer cell proliferation, survival, and migration. Additionally, 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been shown to have various biochemical and physiological effects. In addition to inhibiting cancer cell growth, 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been shown to reduce inflammation and angiogenesis (the formation of new blood vessels). It has also been shown to improve cardiac function in animal models of heart failure.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine for lab experiments is its specificity. 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine targets specific kinases, which makes it a valuable tool for studying the role of these kinases in various diseases. However, one of the limitations of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is its solubility. 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is poorly soluble in water, which can make it difficult to administer in animal models.
Future Directions
There are several future directions for the study of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine. One of the most promising directions is the development of combination therapies that include 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine. 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been shown to enhance the efficacy of other cancer drugs, such as docetaxel and gemcitabine. Additionally, there is potential for the development of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine analogs that have improved solubility and potency. Finally, further studies are needed to fully understand the role of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine in various diseases, including cancer, inflammation, and cardiovascular diseases.
Conclusion:
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine is a promising small molecule inhibitor that has potential therapeutic applications in various diseases. Its specificity and ability to target specific kinases make it a valuable tool for studying the role of these kinases in disease. While there are limitations to its use in lab experiments, there are several future directions for the study of 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine that hold promise for the development of new therapies.
Synthesis Methods
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 4-aminopyrimidine with phenylmethyl bromide, followed by the addition of cyclopropylamine and 5-fluoro-2-methylbenzyl chloride. The resulting compound is then purified using column chromatography.
Scientific Research Applications
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising applications of this compound is in cancer treatment. 6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. It does so by targeting various kinases that are involved in cancer cell proliferation, survival, and migration.
properties
IUPAC Name |
6-cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3/c1-18(11-5-3-2-4-6-11)14-12(15)13(10-7-8-10)16-9-17-14/h2-6,9-10H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSCNPRLJHFIRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC=NC(=C2F)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-5-fluoro-N-methyl-N-phenylpyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-3-methylphenyl)-2-((3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861035.png)

![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-4-hydroxybenzamide](/img/structure/B2861039.png)
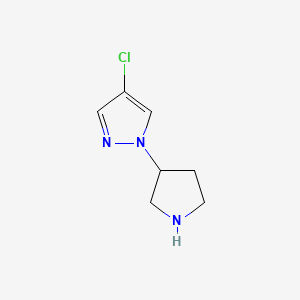
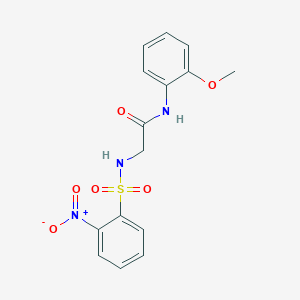
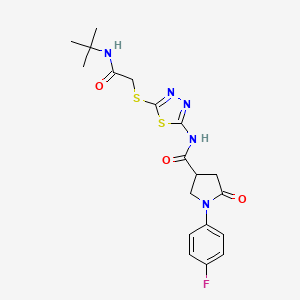
![9-(4-bromophenyl)-3-butyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2861044.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(4-nitrophenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2861047.png)
![Tert-butyl 2-[3-(methylaminomethyl)phenoxy]acetate](/img/structure/B2861048.png)


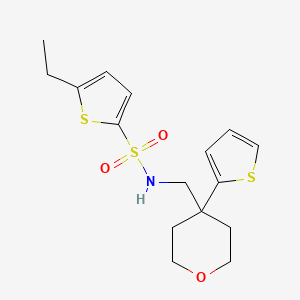
![2-[(2-acetylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2861054.png)